
1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a chemical compound with the molecular formula C3H5N3S2 and a molecular weight of 147.22 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of thiosemicarbazide with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other similar compounds in the 1,2,4-triazole family, such as:
3-Methyl-1H-1,2,4-triazole-5-thiol: This compound has similar chemical properties but differs in its biological activities and applications.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Known for its use as a reagent in various chemical assays.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione: This compound has different substituents, leading to distinct chemical and biological properties.
The uniqueness of 3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione lies in its specific chemical structure, which imparts unique reactivity and biological activities .
Properties
CAS No. |
23969-17-7 |
|---|---|
Molecular Formula |
C3H5N3S2 |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
5-(sulfanylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H5N3S2/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) |
InChI Key |
JUUBTDHWUWSKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=S)NN1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)
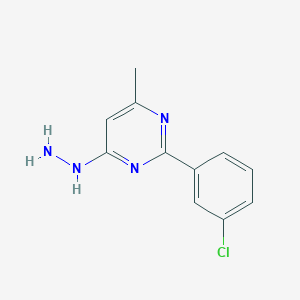
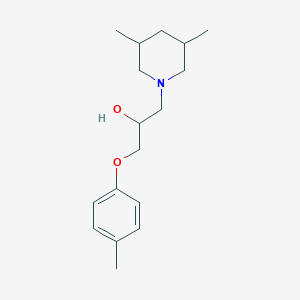
![4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B12214511.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)
![4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B12214532.png)
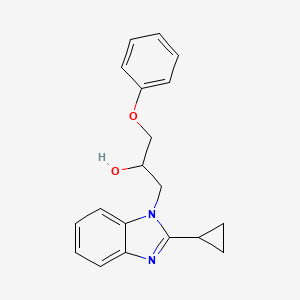
![8-Methyl-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B12214535.png)
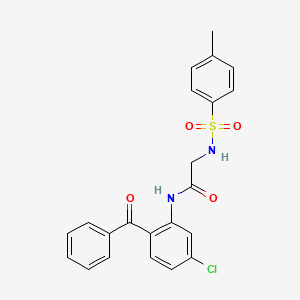
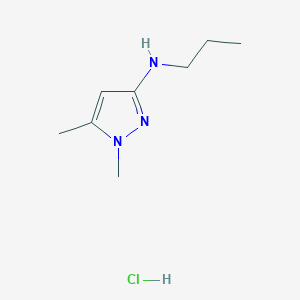

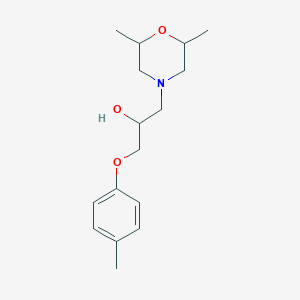
![2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid](/img/structure/B12214550.png)
